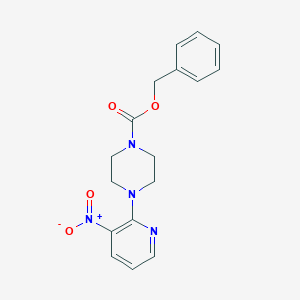

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a benzyl group and a 3-nitropyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group on the pyridine ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives of the pyridine ring.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .

Wirkmechanismus

The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can act as a scaffold to position pharmacophoric groups in the proper orientation for interaction with the target macromolecules . The nitro group on the pyridine ring can participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: This compound shares a similar structure but lacks the carboxylate group.

Pyridylpiperazine-based carbodithioates: These compounds have similar piperazine and pyridine moieties but differ in their functional groups.

Indole derivatives: While structurally different, indole derivatives share some biological activities with piperazine derivatives.

Uniqueness: Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group, a nitropyridine ring, and a piperazine ring, which together confer distinct chemical and biological properties .

Biologische Aktivität

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound features a piperazine ring, a nitropyridine moiety, and a benzyl group. The molecular formula is . The compound can be synthesized through various methodologies, including nucleophilic substitution reactions involving piperazine derivatives and nitropyridine precursors.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound has shown potential as a ligand for various neurotransmitter receptors, particularly in the central nervous system (CNS). Its piperazine structure allows it to mimic neurotransmitters, facilitating binding to serotonin and dopamine receptors.

- Enzyme Inhibition : It exhibits inhibitory activity against certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in treating neurological disorders and infections.

Antiviral Activity

Research indicates that similar piperazine derivatives possess antiviral properties. For instance, compounds bearing the piperazine motif have demonstrated effectiveness against HIV and other viral pathogens. This compound may share these properties due to structural similarities with known antiviral agents.

Antimicrobial Properties

Studies have suggested that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

Case Studies

- Antiviral Screening : A study screened several piperazine derivatives for antiviral activity against HIV-1, revealing that compounds structurally related to this compound showed moderate protection against viral replication in vitro .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that modifications in the piperazine structure could enhance activity against resistant strains.

Future Directions

The ongoing research into this compound aims to clarify its pharmacological profile further. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of the compound.

Eigenschaften

IUPAC Name |

benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBNBHMFTWHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614409 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-69-4 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.